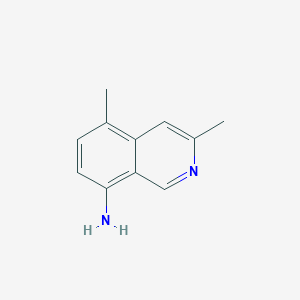

3,5-Dimethylisoquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3,5-dimethylisoquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-11(12)10-6-13-8(2)5-9(7)10/h3-6H,12H2,1-2H3 |

InChI Key |

NBNJMEKLIDXLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(N=CC2=C(C=C1)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylisoquinolin 8 Amine and Its Analogs

Strategies for Isoquinoline (B145761) Core Formation

The construction of the isoquinoline nucleus is a well-explored area of organic synthesis, with a rich history of named reactions and a continuous evolution of novel methods. These strategies can be broadly categorized into classical cyclization reactions and contemporary annulation and cyclization approaches.

Classical Cyclization Reactions

For decades, classical cyclization reactions have been the bedrock of isoquinoline synthesis. These methods, often named after their discoverers, rely on the intramolecular cyclization of appropriately substituted acyclic precursors.

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. researchgate.netwikipedia.org Subsequent dehydrogenation can then yield the aromatic isoquinoline core. For the synthesis of an 8-amino-substituted isoquinoline, a key starting material would be a suitably substituted phenethylamine (B48288). The reaction is typically carried out in the presence of a protic or Lewis acid. youtube.com

Modern adaptations of the Pictet-Spengler reaction have focused on expanding its scope and improving its efficiency, including the use of milder reaction conditions and the development of asymmetric variants. nih.govmdpi.com For instance, the use of co-catalysts like thiourea (B124793) and benzoic acid has enabled one-pot imine formation and asymmetric cyclization. nih.gov

Hypothetical Application to 3,5-Dimethylisoquinolin-8-amine:

To synthesize the target compound, one could envision a route starting from 2-(2,4-dimethyl-5-nitrophenyl)ethan-1-amine. Condensation with an appropriate aldehyde followed by Pictet-Spengler cyclization and subsequent reduction of the nitro group would yield the desired 8-amino functionality. The choice of aldehyde would determine the substituent at the C1 position, which would need to be removed or be a hydrogen in the final product.

Table 1: Examples of Pictet-Spengler Reactions for the Synthesis of Tetrahydroisoquinoline Analogs

| Starting β-Arylethylamine | Aldehyde/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Tryptamine | p-Chlorobenzaldehyde | Chiral Thiourea, Benzoic Acid, Toluene | (S)-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 54 | nih.gov |

| 6-Methoxytryptamine | Benzaldehyde | Acetic Acid, Toluene | 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | - | nih.gov |

| Phenethylamine | Dimethoxymethane | Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline | - | wikipedia.org |

The Bischler-Napieralski reaction is another classical method that involves the intramolecular cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.org Electron-donating groups on the aromatic ring generally facilitate the cyclization. nrochemistry.com

Variants of this reaction have been developed to improve yields and expand the substrate scope. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) offers a milder alternative for cyclodehydration. nih.gov The use of room-temperature ionic liquids has also been explored as an environmentally benign solvent system. wikipedia.org

Hypothetical Application to this compound:

A plausible route would start from N-(2-(2,4-dimethyl-5-nitrophenyl)ethyl)acetamide. Bischler-Napieralski cyclization would lead to a 3-methyl-3,4-dihydroisoquinoline (B1143542) intermediate. Subsequent aromatization and reduction of the nitro group would furnish the target molecule.

Table 2: Examples of Bischler-Napieralski Reactions for Dihydroisoquinoline Synthesis

| Starting β-Arylethylamide | Dehydrating Agent/Conditions | Product | Yield (%) | Reference |

| N-(2-phenylethyl)benzamide | POCl₃, reflux | 1-Phenyl-3,4-dihydroisoquinoline | - | wikipedia.org |

| N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | POCl₃, MeCN, reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | - | nrochemistry.com |

| N-phenethylbenzamide | Tf₂O, 2-chloropyridine, CH₂Cl₂ | 1-phenyl-3,4-dihydroisoquinoline | 95 | nih.gov |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.com The reaction typically requires strong acidic conditions. organicreactions.org A significant modification, the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.comchem-station.com

This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org Recent advancements have demonstrated that these syntheses can be significantly accelerated in charged microdroplets at ambient temperature and without the need for high acid concentrations. researchgate.net

Hypothetical Application to this compound:

Starting with 2,4-dimethyl-5-nitrobenzaldehyde (B15295811) and aminoacetaldehyde dimethyl acetal, the Pomeranz-Fritsch cyclization could potentially yield 5-methyl-8-nitroisoquinoline. Subsequent functionalization at the 3-position and reduction of the nitro group would be required.

Table 3: Examples of Pomeranz-Fritsch Reactions

| Aromatic Aldehyde | Amine Component | Catalyst/Conditions | Product | Yield | Reference |

| Benzaldehyde | 2,2-Diethoxyethylamine | Concentrated H₂SO₄ | Isoquinoline | Varies | organicreactions.org |

| Veratraldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | - | nih.gov |

The Bobbitt reaction is a modification of the Pomeranz-Fritsch synthesis that leads to the formation of 1,2,3,4-tetrahydroisoquinolines. wikipedia.org It involves the hydrogenation of the intermediate Schiff base (benzalaminoacetal) before the acid-catalyzed cyclization. thermofisher.com This method has been applied to the synthesis of various alkaloids. wikipedia.org

Recent modifications have focused on expanding the scope to include non-activated and moderately-activated aromatic systems, providing access to a wider range of substituted tetrahydroisoquinolines. researchgate.net

Hypothetical Application to this compound:

This method would primarily yield the tetrahydroisoquinoline precursor. A route could involve the reaction of 2,4-dimethyl-5-nitrobenzaldehyde with an aminoacetal, followed by reduction of the imine, cyclization, and subsequent aromatization and nitro group reduction.

Contemporary Annulation and Cyclization Approaches

Modern synthetic chemistry has introduced a plethora of new methods for isoquinoline synthesis, often relying on transition-metal catalysis to achieve high efficiency and selectivity. These contemporary approaches include various annulation and cyclization strategies.

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become powerful tools for constructing the isoquinoline core. organic-chemistry.orgnih.govrsc.org These methods often involve C-H activation, allowing for the direct coupling of simple precursors. rsc.orgresearchgate.netmdpi.com

For example, rhodium(III)-catalyzed annulation of N-methoxybenzamides with alkynes or allenes provides a versatile route to isoquinolones, which can be further functionalized. mdpi.com Similarly, palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) has been developed for the synthesis of 3-methylisoquinolines. nih.gov Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water offers a green and efficient pathway to isoquinolines and their N-oxides. nih.gov

Metal-free approaches have also gained prominence. An additive-free protocol for the activation of nitriles towards nucleophilic addition and subsequent annulation in an aqueous medium provides an atom-economical route to aminated isoquinolines. organic-chemistry.org

Table 4: Examples of Contemporary Annulation and Cyclization Reactions

| Starting Materials | Catalyst/Reagent | Reaction Type | Product | Yield (%) | Reference |

| Benzylamine, α-Diazo Ketone | Rhodium catalyst | Annulation | Substituted Isoquinoline | Moderate to Good | rsc.org |

| N-Methoxybenzamide, Diarylacetylene | PIFA, TFA | Oxidative Cycloaddition | Isoquinolone | up to 87 | nrochemistry.com |

| 2-(2-oxo-2-arylethyl)benzonitrile, Amine | Water (solvent) | Metal-free Annulation | Aminated Isoquinoline | - | organic-chemistry.org |

| Benzylamine, Allyl Acetate | Palladium(II) catalyst | Tandem C-H Allylation/Cyclization | 3-Methylisoquinoline (B74773) | Moderate to Good | nih.gov |

| (E)-2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI, Water | Intramolecular Cyclization | 1-methyl-3-phenylisoquinoline | 92 | nih.gov |

Palladium-Catalyzed Tandem Allylation and Intramolecular Amination

A novel and efficient method for synthesizing 3-methylisoquinoline derivatives involves a one-pot, two-step palladium(II)-catalyzed tandem reaction. acs.orgacs.orgnih.gov This process begins with the C-H allylation of an oxalylamide-protected benzylamine with an allyl acetate, followed by an intermolecular amination and subsequent aromatization upon treatment with a base like sodium hydroxide. acs.org This strategy allows for the direct formation of a wide array of 3-methylisoquinoline derivatives in moderate to good yields. acs.orgnih.gov The reaction proceeds through a palladium(II) acetate catalyzed tandem C-H allylation and intermolecular amination, highlighting its utility in constructing the isoquinoline core. acs.org

Another palladium-catalyzed approach involves the C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity and good yields. mdpi.com The catalytic cycle is believed to initiate with the formation of a five-membered cyclopalladated intermediate, which then undergoes insertion of the allene, followed by reductive elimination to yield the product and regenerate the active palladium(II) catalyst. mdpi.com

| Catalyst | Reactants | Product Type | Key Features |

| Pd(OAc)₂ | Oxalylamide-protected benzylamine, Allyl acetate | 3-Methylisoquinolines | One-pot, two-step tandem C-H allylation and amination. acs.orgacs.orgnih.gov |

| Palladium(II) | N-methoxy benzamides, 2,3-Allenoic acid esters | 3,4-Substituted hydroisoquinolones | High regioselectivity and good yields. mdpi.com |

Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of isoquinoline and isoquinolone scaffolds. acs.orgrsc.orgrsc.orgorganic-chemistry.org These reactions often utilize a directing group to achieve high regioselectivity. For instance, the use of a hydrazone as an internal oxidizing directing group enables the synthesis of highly substituted isoquinolines through a C-C and C-N bond formation process coupled with N-N bond cleavage, avoiding the need for an external oxidant. acs.org

Another strategy employs vinyl esters, such as vinyl acetate, as an acetylene (B1199291) equivalent in the rhodium(III)-catalyzed annulation of benzamides to form 3,4-unsubstituted isoquinolones. whiterose.ac.uk This method is notable for its convenience and ability to generate a variety of benzo-fused heterocycles. whiterose.ac.uk Furthermore, the use of petrochemical feedstocks like ethylene (B1197577) and propyne (B1212725) in Rh(III)-catalyzed [4+2] cycloadditions with N-(pivaloyloxy)benzamides provides a robust route to 3,4-dihydroisoquinolones and 3-methylisoquinolones in good to excellent yields. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Yield Range |

| Rh(III) with Hydrazone DG | Benzoylhydrazines, Alkynes | Substituted Isoquinolines | Not specified |

| Rh(III) | Isoquinolones, Allyl alcohols | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | Not specified |

| Rh(III) | N-(pivaloyloxy)benzamides, Ethylene | 3,4-Dihydroisoquinolones | 78–96% organic-chemistry.org |

| Rh(III) | N-(pivaloyloxy)benzamides, Propyne | 3-Methylisoquinolones | 39–95% organic-chemistry.org |

Microwave-Assisted Synthetic Routes for Azaheterocycles

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for the rapid and efficient synthesis of heterocyclic compounds, including azaheterocycles like isoquinolines. nih.govnih.govresearchgate.net This method offers significant advantages over conventional heating, such as dramatic reductions in reaction time, increased yields, and often higher product purity. nih.govyoutube.com For example, syntheses that require hours under conventional thermal conditions can often be completed in minutes using microwave irradiation. nih.gov The application of microwave energy has been successfully used to synthesize a variety of fused azaheterocycles, including quinolines and isoquinolines, with improved yields and milder conditions. nih.govresearchgate.net This technology is particularly beneficial in multicomponent reactions, enhancing efficiency and accelerating the drug discovery process. researchgate.net

Introduction and Functionalization of Substituents

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Therefore, regioselective methods for introducing functional groups are of paramount importance.

Regioselective Amination at C-8 Position

The introduction of an amino group at the C-8 position of the isoquinoline nucleus is a key step in the synthesis of compounds like this compound. This can be achieved through various C-H functionalization strategies. Rhodium(III)-catalyzed reactions have shown remarkable success in the regioselective functionalization of the C-8 position of isoquinolones. chemrxiv.orgchemrxiv.org Similarly, cobalt(III) catalysis has been employed for the regioselective C-8 olefination of isoquinolones. bohrium.com The 8-aminoquinoline (B160924) moiety itself can act as a bidentate directing group in ruthenium-catalyzed oxidative annulation reactions to synthesize isoquinolones. nih.gov Metal-free methods for C-8 functionalization of quinoline (B57606) N-oxides have also been developed. rsc.org

Directed ortho-lithiation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu In the context of isoquinolines, a directing group can guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond, creating a lithiated intermediate that can then react with an electrophile. harvard.edu While direct lithiation of pyridines can be complicated by nucleophilic addition, the use of appropriate directing groups can make this a highly efficient process. harvard.edu For instance, an amide or a carbamate (B1207046) group can effectively direct lithiation to the ortho position. This strategy is crucial for introducing substituents at specific positions that might be otherwise difficult to access.

Nucleophilic aromatic substitution (SNAr) provides a complementary approach for introducing an amino group. pressbooks.pubsemanticscholar.orgmasterorganicchemistry.com This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group (such as a halogen). pressbooks.pubmasterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination sequence through a stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub For the synthesis of an 8-aminoisoquinoline (B1282671) derivative, this would involve the reaction of an 8-halo-isoquinoline, activated by appropriate electron-withdrawing groups, with an amine nucleophile. semanticscholar.org While traditionally viewed as a stepwise process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The efficiency of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, and the solvent system. semanticscholar.org

Installation of Methyl Groups at C-3 and C-5 Positions

The strategic placement of methyl groups at the C-3 and C-5 positions of the isoquinoline core is crucial for tuning the molecule's biological activity and physical properties. A variety of synthetic methods have been developed to achieve this substitution pattern.

One common approach involves the use of appropriately substituted precursors in classical isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. niscpr.res.in For instance, starting with a substituted phenethylamine or benzylamine derivative already bearing the requisite methyl groups allows for their incorporation into the final isoquinoline ring system.

More contemporary methods focus on the direct C-H functionalization of the isoquinoline core. nih.govacs.org These reactions often employ transition metal catalysts, such as rhodium or cobalt, to activate specific C-H bonds for methylation. rsc.org For example, a directed C-H methylation can be achieved using a directing group to guide the catalyst to the desired position. While direct C-4 alkylation of isoquinolines has been described, achieving selective methylation at C-3 and C-5 often requires tailored substrates and catalytic systems. nih.govacs.org

The following table summarizes a selection of methods for methyl group installation on the isoquinoline ring:

| Method | Description | Key Reagents/Catalysts | Reference |

| Bischler-Napieralski Reaction | Cyclization of an N-acylated phenethylamine derivative. | POCl₃, P₂O₅ | niscpr.res.in |

| Pictet-Spengler Reaction | Condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. | Acid catalyst (e.g., H₂SO₄) | thieme-connect.de |

| C-H Methylation | Direct methylation of the isoquinoline core. | Transition metal catalysts (e.g., Co, Rh), Methylating agents (e.g., Grignard reagents) | rsc.org |

Post-Cyclization Functional Group Interconversions

Once the 3,5-dimethylisoquinoline core is assembled, the introduction of the 8-amino group and other functionalities often relies on post-cyclization functional group interconversions. organic-chemistry.orgfiveable.meslideshare.netyoutube.com These transformations allow for the late-stage diversification of the isoquinoline scaffold.

The diazotization of an amino group on the isoquinoline ring provides a versatile diazonium salt intermediate that can be converted into a wide range of functional groups. acs.orgorganic-chemistry.orgbyjus.comvanderbilt.edulibretexts.org This process typically involves treating the primary aromatic amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com The resulting diazonium salt can then undergo various substitution reactions.

For example, the transformation of 3-aminoisoquinoline into 3-bromo- (B131339) and 3-fluoro-isoquinoline has been reported. acs.org Similarly, diazotization in dilute sulfuric acid can yield the corresponding hydroxyisoquinoline. acs.org These methods highlight the utility of diazonium intermediates in accessing diverse isoquinoline derivatives.

Table of Diazotization Reactions on Isoquinoline Scaffolds

| Starting Material | Reagents | Product | Reference |

| 3-Aminoisoquinoline | NaNO₂, HBr | 3-Bromoisoquinoline | acs.org |

| 3-Aminoisoquinoline | NaNO₂, HBF₄ | 3-Fluoroisoquinoline | acs.org |

| 3-Aminoisoquinoline | NaNO₂, H₂SO₄ (dilute) | 3-Hydroxyisoquinoline | acs.org |

Reductive amination is a powerful method for forming amines from carbonyl compounds. acs.orgwikipedia.orgyoutube.commasterorganicchemistry.com In the context of isoquinoline synthesis, this technique can be applied to introduce an amino group or to further functionalize an existing amino group. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. acs.orgwikipedia.org

A key advantage of reductive amination is the ability to perform it as a one-pot reaction, where the carbonyl compound, amine, and reducing agent are combined in a single step. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being particularly useful for their selectivity in reducing imines over ketones and aldehydes. acs.orgmasterorganicchemistry.com Reductive amination has been successfully applied to quinolines and isoquinolines, demonstrating its utility in the synthesis of amino-substituted heterocyclic compounds. acs.orgresearchgate.net

The Ullmann reaction and its modern variations are essential for the formation of carbon-nitrogen bonds, particularly for the arylation of amines. nih.govnih.govwikipedia.orgmdpi.comorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves an aryl halide and an amine. nih.govwikipedia.org In the synthesis of this compound analogs, Ullmann-type couplings can be employed to introduce the 8-amino group by coupling an 8-haloisoquinoline with an appropriate amine source or to further functionalize the 8-amino group. nih.gov

Modern Ullmann reactions often utilize ligands to improve reaction efficiency and can be performed under milder conditions than the classical procedure. nih.gov The use of deep eutectic solvents as environmentally friendly reaction media has also been explored. nih.gov

Key Features of Modern Ullmann-Type Coupling Reactions

| Feature | Description | Reference |

| Catalyst | Typically copper(I) salts (e.g., CuI). | nih.gov |

| Ligands | Often employed to enhance reactivity and substrate scope. | nih.gov |

| Reaction Conditions | Milder temperatures compared to classical Ullmann reactions. | nih.gov |

| Solvents | Can be performed in environmentally benign media like deep eutectic solvents. | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of great interest due to the prevalence of such structures in biologically active natural products and pharmaceuticals. thieme-connect.deacs.orgyoutube.com A stereoselective Pictet-Spengler reaction, for example, can be used to produce highly functionalized tetrahydroisoquinolines in a stereocontrolled manner. thieme-connect.de This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the cyclization.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. niscpr.res.intandfonline.comchemistryviews.orgtandfonline.comnih.gov Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com For isoquinoline synthesis, this has translated into the development of solvent-free reactions, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), and the design of one-pot, multi-component reactions that increase atom economy. niscpr.res.intandfonline.com

For instance, a novel and green synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 catalytic system. niscpr.res.in This method offers high atom economy, a reusable catalyst, and a simple extraction procedure. niscpr.res.in Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions in ethanol (B145695) have been reported for the synthesis of isoquinolones, which can be further transformed into isoquinolines. chemistryviews.org These approaches represent significant strides towards more sustainable methods for producing this important class of compounds.

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethylisoquinolin 8 Amine

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) ring system generally occurs on the benzene (B151609) ring portion, as it is more electron-rich than the pyridine (B92270) ring. The preferred positions for electrophilic attack on isoquinoline itself are C5 and C8. quimicaorganica.orgquora.com

In 3,5-Dimethylisoquinolin-8-amine, the situation is more complex. The powerful electron-donating amino group at C8 strongly activates the ring. The primary directing influence of an amino group is to the ortho and para positions. chembk.com In this molecule, the positions ortho to the amino group are C7 and the already substituted C8a position, while the position para is C5, which is also substituted with a methyl group. The methyl group at C5 further activates the ring, particularly at its ortho positions (C4 and C6) and its para position (C8, already bearing the amine). The methyl group at C3 primarily influences the reactivity of the pyridine ring, which is generally resistant to electrophilic attack.

Given these competing factors, electrophilic attack is most likely to occur at the most activated, sterically accessible positions on the carbocyclic ring. The potential sites for substitution are C4, C6, and C7.

Attack at C7: This position is ortho to the strongly activating amino group.

Attack at C6: This position is ortho to the activating methyl group at C5.

Attack at C4: This position is ortho to the activating methyl group at C5.

Studies on related 8-aminoquinoline (B160924) systems have shown that remote C-H functionalization, such as nitration and chlorination, can be directed to the C5 position, proceeding through a single electron transfer (SET) mechanism catalyzed by metals like copper or cobalt. shu.ac.uk While the C5 position in the target molecule is blocked by a methyl group, this highlights the strong electronic activation of the carbocyclic ring. Theoretical studies on 8-hydroxyquinoline (B1678124) also suggest high electron density at positions C2 through C7, indicating multiple potential sites for electrophilic substitution. orientjchem.org The precise outcome of an electrophilic substitution reaction on this compound would likely be a mixture of products and highly dependent on the specific electrophile and reaction conditions used.

Nucleophilic Reactions at the Amino Group

The primary amine at the C8 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chembk.com This allows it to participate in a wide range of nucleophilic reactions.

Acylation: The amino group can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize derivatives with modified properties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even tri-alkylated products, including the potential formation of a quaternary ammonium (B1175870) salt. nih.gov

Schiff Base Formation: The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.

While specific studies on the nucleophilic reactions of this compound are not prevalent, the reactivity is expected to be analogous to other aromatic amines. The nucleophilicity can, however, be sterically hindered by the peri-position of the isoquinoline ring nitrogen (N-2) and the C7-hydrogen.

Table 1: Representative Nucleophilic Reactions of Aromatic Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-(3,5-dimethylisoquinolin-8-yl)acetamide | Base (e.g., pyridine) |

| Alkylation | Methyl iodide | 8-(Methylamino)-3,5-dimethylisoquinoline | Solvent (e.g., THF) |

| Schiff Base | Benzaldehyde | N-Benzylidene-3,5-dimethylisoquinolin-8-amine | Acid catalyst |

This table presents expected reactions based on the general reactivity of aromatic amines.

Oxidation Reactions and Quinone Formation

Aromatic amines and phenols are susceptible to oxidation, often forming quinones. youtube.com Specifically, 8-aminoisoquinolines are known to undergo oxidation to form the corresponding isoquinoline-5,8-diones. This transformation can be achieved using various oxidizing agents. For instance, 7-methoxy-1,6-dimethylisoquinolin-8-amine is efficiently oxidized by potassium nitrosodisulfonate (Frémy's salt). Ammonium cerium(IV) nitrate (B79036) is another effective reagent for converting amino- and hydroxy-substituted isoquinolines into quinones. organic-chemistry.org

Table 2: Oxidation of Isoquinoline Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 7-Methoxy-1,6-dimethylisoquinolin-8-amine | Potassium nitrosodisulfonate | 7-Methoxy-1,6-dimethylisoquinoline-5,8-dione | organic-chemistry.org |

| 8-Amino-7-ethoxyisoquinoline-1-carbonitrile | Potassium nitrosodisulfonate | 7-Ethoxy-5,8-dioxo-5,8-dihydroisoquinoline-1-carbonitrile | organic-chemistry.org |

| 1-(Hydroxymethyl)-7-methoxy-6-methylisoquinolin-5-ol | Ammonium cerium(IV) nitrate | 1-(Hydroxymethyl)-7-methoxy-6-methylisoquinoline-5,8-dione | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

The 8-aminoquinoline moiety is a well-established and effective directing group in transition metal-catalyzed C-H activation and functionalization reactions. shu.ac.uknih.gov The nitrogen atom of the amino group and the isoquinoline nitrogen can chelate to a metal center (such as palladium, rhodium, or cobalt), positioning the catalyst to selectively activate C-H bonds at the C7 or C5 positions. mdpi.comdigitellinc.com Therefore, this compound is a prime candidate for directed C-H functionalization reactions at the C7 position, allowing for the introduction of various aryl, alkyl, or other functional groups.

Furthermore, if converted to a halide (e.g., 8-bromo- or 8-iodo-3,5-dimethylisoquinoline) via a Sandmeyer-type reaction, the compound could serve as a substrate in a variety of classical cross-coupling reactions. These include the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions, providing powerful methods for carbon-carbon and carbon-heteroatom bond formation. mdpi.com

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst Example | Potential Product |

| Directed C-H Arylation | Phenylboronic acid | Pd(OAc)₂ | 7-Phenyl-3,5-dimethylisoquinolin-8-amine |

| Suzuki-Miyaura Coupling | Naphthaleneboronic acid | Pd(PPh₃)₄ | 8-(Naphthalen-1-yl)-3,5-dimethylisoquinoline |

| Heck Coupling | Styrene | Pd(OAc)₂ | 8-Styryl-3,5-dimethylisoquinoline |

*Requires prior conversion of the amino group to a halide leaving group.

Rearrangement Reactions

The study of rearrangement reactions for this compound is not extensively documented. However, certain rearrangements are characteristic of aromatic amines and their derivatives.

One potential, albeit speculative, pathway could involve a Bamberger-type rearrangement. The classic Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de If this compound were first oxidized to the corresponding N-hydroxylamino derivative, it could potentially undergo an acid-catalyzed rearrangement, though the structure of the resulting product is not immediately obvious and would be speculative without experimental evidence.

Other rearrangements like the Hofmann or Beckmann rearrangements are associated with amides and oximes, respectively. mvpsvktcollege.ac.inbyjus.com While these are not direct reactions of the starting amine, they could be relevant to derivatives synthesized from this compound. For example, if the amino group were converted to a carboxamide and then treated with bromine and base, a Hofmann rearrangement could occur.

Without direct experimental studies, discussion of rearrangement reactions for this specific molecule remains in the realm of chemical analogy.

Structure Activity Relationship Sar and Derivatization Studies

Systematic Modification of the Isoquinoline (B145761) Core

Modifications to the core isoquinoline structure are a primary strategy for fine-tuning the compound's properties.

The introduction of various substituents onto the isoquinoline ring system can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its biological activity. While direct studies on 3,5-Dimethylisoquinolin-8-amine are specific, extensive research on related quinoline (B57606) and isoquinoline scaffolds provides valuable insights. For example, in studies on 8-hydroxyquinoline (B1678124) derivatives, the addition of electron-withdrawing substituents at position 5 has been shown to enhance anticancer activity. nih.gov This effect is often linked to changes in the pKa values of the heterocyclic nitrogen and the exocyclic functional groups, which can modulate metal chelation capabilities and interactions with biological targets. nih.gov Conversely, bulky substituents may decrease activity due to steric hindrance, preventing optimal binding to a target enzyme or receptor. nih.gov

The lipophilicity of the molecule is another critical factor. Studies on other heterocyclic compounds have demonstrated that antiviral activity can increase linearly with lipophilicity, which is influenced by the electron-withdrawing properties of substituents on attached rings. nih.gov Therefore, carefully selected substituents on the this compound core could be used to optimize its pharmacokinetic and pharmacodynamic properties.

Table 1: Potential Effects of Substituents on the Isoquinoline Core

| Substituent Type | Position on Core | Potential Effect on Biological Activity | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -NO₂) | C-6, C-7 | Potential increase in potency | Modulates electronic properties and pKa, potentially enhancing target interaction. nih.gov |

| Electron-Donating (e.g., -OCH₃) | C-6, C-7 | Variable; may increase or decrease activity | Alters electron density and can impact metabolism and binding affinity. |

| Halogens (e.g., -F, -Br) | C-6, C-7 | Can increase lipophilicity and membrane permeability | May improve cell uptake and target engagement. nih.gov |

The 8-amino group is a key functional handle for derivatization, serving as a primary site for modification to alter the compound's physicochemical properties and biological interactions. The basicity and hydrogen-bonding capacity of this amine are critical for its interaction with biological targets.

Common modifications include:

Acylation: Converting the amine to an amide can neutralize its basicity and introduce a variety of substituents. This can alter the molecule's solubility and ability to act as a hydrogen bond donor.

Reductive Alkylation: This process maintains the basic character of the nitrogen atom while adding alkyl groups, which can be used to probe steric tolerance at a binding site and increase lipophilicity. nih.gov

Formation of Sulfonamides: Reacting the amine with sulfonyl chlorides yields sulfonamides, which are structurally distinct from amides and can act as hydrogen bond donors.

Conversion to Amidines: This modification introduces a strongly basic functional group, which can establish unique ionic and hydrogen-bonding interactions with biological targets. rsc.org

The methyl groups at the C-3 and C-5 positions are not merely passive substituents; they play a significant role in molecular recognition. Their primary contributions are steric and electronic.

Steric Influence: The methyl groups provide steric bulk, which can enforce a specific conformation of the molecule. This pre-organization can be beneficial for binding to a target with a well-defined pocket, as it reduces the entropic penalty upon binding. Furthermore, their presence can direct the orientation of the molecule within a binding site, favoring certain interactions while preventing others. Studies on substituted methylquinolines have shown that the position of a methyl group can selectively dictate the site of further chemical reactions on the ring, highlighting their directing influence. nih.gov

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron distribution within the isoquinoline's aromatic system. This can influence the reactivity of the ring and the basicity of the heterocyclic nitrogen atom.

Design and Synthesis of Novel Analogs of this compound

Building upon the SAR data, medicinal chemists can design and synthesize novel analogs with potentially improved properties. This often involves more complex structural changes, such as fusing additional rings or incorporating the scaffold into larger, multicomponent structures.

Fusing the isoquinoline core of this compound with other heterocyclic rings is a powerful strategy to create novel chemical entities with distinct properties and the potential to interact with new biological targets.

Pyrroloisoquinolines: The synthesis of pyrroloisoquinolines can be achieved through various methods, including iron-catalyzed [3+2] cycloadditions of tetrahydroisoquinolines with appropriate reaction partners. researchgate.net Derivatives of 1H-pyrrolo[3,2-h]quinoline-8-amine have been synthesized to target specific DNA structures, demonstrating that the fusion of a pyrrole ring creates a unique hydrogen-bonding surface complementary to biological macromolecules. nih.gov Applying similar synthetic strategies to this compound could yield novel tricyclic systems with unique biological profiles.

Triazines: The 1,3,5-triazine scaffold is a common building block in medicinal chemistry, known for its ability to serve as a rigid core for presenting substituents in a defined spatial orientation. japsonline.comrsc.org The 8-amino group of this compound can act as a nucleophile to displace a leaving group, typically a chloride, from a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. This reaction allows for the covalent linking of the isoquinoline moiety to the triazine ring. nih.gov The remaining two chlorine atoms on the triazine can then be substituted with other amines or functional groups, enabling the rapid generation of a library of diverse molecules. nih.gov This approach allows for the combination of the isoquinoline pharmacophore with other biologically active fragments in a single molecule. nih.gov

Table 2: Examples of Fused and Linked Heterocyclic Systems

| Heterocyclic System | Synthetic Strategy | Potential Advantage |

|---|---|---|

| Pyrroloisoquinoline | [3+2] Cycloaddition | Creates a rigid, planar tricyclic system with a unique hydrogen-bonding pattern. researchgate.netnih.gov |

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step. Incorporating this compound into MCRs can generate novel and diverse chemical scaffolds. For instance, strategies have been developed for the rapid assembly of complex heterocyclic systems fused to a tetrahydroisoquinoline core. nih.gov These methods can be adapted to use this compound as a key building block. The 8-amino group can participate as a nucleophilic component in reactions like the Ugi or Passerini reactions, or in the formation of new heterocyclic rings, such as quinazolones or benzodiazepines, fused to the original isoquinoline framework. nih.gov This approach allows for the creation of libraries of compounds with significant three-dimensional complexity, which is often advantageous for targeting complex biological systems and exploring new chemical space.

Linker Strategies for Dimerization or Conjugation

The strategic dimerization of a pharmacophore or its conjugation to other molecules, such as fluorescent labels, peptides, or larger drug scaffolds, is a pivotal aspect of modern medicinal chemistry. For this compound, the presence of a primary amino group at the C-8 position and the nitrogen atom within the isoquinoline ring offers versatile handles for such modifications. While direct studies on the dimerization and conjugation of this compound are not extensively documented, a wealth of information on related isoquinoline and tetrahydroisoquinoline derivatives provides a strong basis for proposing viable linker strategies. These strategies can be broadly categorized into dimerization approaches to potentially enhance potency or selectivity, and conjugation methods for a variety of applications including targeted drug delivery and diagnostic tools.

Dimerization Strategies

The dimerization of bioactive molecules is a well-established strategy to enhance their pharmacological properties. This can be achieved by joining two monomeric units through a linker, creating a "twin drug" or homodimer. The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of the resulting dimer's biological activity.

Research on cytotoxic anilinoisoquinolinequinones has demonstrated the successful synthesis of homodimers by linking two pharmacophoric units through a methylene spacer. This was achieved via a sequence of oxidative amination reactions with 4,4′-diaminodiphenylmethane mdpi.com. This approach highlights the utility of diamine linkers in connecting two isoquinoline-based structures. For this compound, the 8-amino group could serve as a nucleophile to react with a dielectrophilic linker, such as a dihaloalkane or a diisocyanate, to form a dimeric structure.

In the realm of naturally occurring isoquinoline alkaloids, bisbenzyl tetrahydroisoquinoline alkaloids are formed by the coupling of two monomer units nih.gov. Synthetic strategies to mimic these structures have employed methods like the Ullman coupling to forge biaryl ether linkages nih.gov. While this is specific to hydroxylated isoquinolines, it underscores the principle of using coupling reactions to create rigid dimeric structures. For this compound, a similar strategy could involve converting the amino group to a different functional group that is amenable to such coupling reactions.

The choice of linker can significantly impact the properties of the resulting dimer. Flexible linkers, such as alkyl chains of varying lengths, allow the two pharmacophores to adopt multiple conformations, which can be advantageous for binding to multiple sites on a biological target. In contrast, more rigid linkers, like the o-xylenyl motif used in some tetrahydroisoquinoline-based ligands, can restrict the conformational freedom, which may lead to higher selectivity for a specific target nih.govnih.govnsf.gov.

| Linker Type | Reactive Group on Linker | Potential Reaction with this compound | Resulting Linkage | Reference Example |

| Alkyl Chain | Dihaloalkane | Nucleophilic substitution with the 8-amino group | Dialkylamine | Not directly cited, general chemical principle |

| Methylene Spacer | Diamine (in conjunction with an oxidative reaction) | Oxidative amination | Amine linkage | Anilinoisoquinolinequinones mdpi.com |

| o-Xylenyl | Dihalide | Nucleophilic substitution with the 8-amino group | Dialkylamine | Tetrahydroisoquinoline-based D3R ligands nih.govnih.govnsf.gov |

| Amide | Diacyl chloride | Acylation of the 8-amino group | Diamide | General principle for amine-containing molecules nih.gov |

| Urea | Diisocyanate | Reaction with the 8-amino group | Diurea | General principle for amine-containing molecules |

Conjugation Strategies

Conjugation of this compound to other molecules can be achieved through various chemical methods, primarily targeting the reactive 8-amino group. The choice of conjugation chemistry depends on the nature of the molecule to be conjugated and the desired stability of the resulting conjugate.

Amine-Based Conjugation: The primary amine at the C-8 position is a prime target for a variety of conjugation reactions. One of the most common methods involves the use of N-hydroxysuccinimide (NHS) esters. NHS esters react with primary amines under mild conditions to form stable amide bonds nih.gov. This strategy is widely used for conjugating small molecules to proteins and other biomolecules. For this compound, an NHS ester of the molecule to be conjugated would readily react with the 8-amino group.

Another common method for amine-based conjugation is the use of isothiocyanates, which react with primary amines to form stable thiourea (B124793) linkages. This chemistry is robust and proceeds efficiently under mild conditions.

Glutaraldehyde is a homobifunctional crosslinker that can connect two amine-containing molecules nih.gov. It first reacts with one amine to form a Schiff base, which can then react with a second amine. The resulting linkage is often stabilized by reduction with an agent like sodium cyanoborohydride. This could be used to conjugate this compound to another amine-containing molecule.

Thiol-Based Conjugation: While this compound does not possess a native thiol group, one can be introduced by reacting the 8-amino group with a reagent such as 2-iminothiolane (Traut's reagent) invivogen.com. The newly introduced thiol group can then be selectively targeted by maleimide-functionalized molecules to form a stable thioether bond nih.govinvivogen.com. This two-step approach offers high selectivity and is commonly employed in the generation of antibody-drug conjugates invivogen.com.

Linker Types for Conjugation: The linker used in conjugation can be either cleavable or non-cleavable. Cleavable linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the low pH of endosomes or the reducing environment within a cell, to release the active molecule. Examples include hydrazone linkers (acid-labile) and disulfide linkers (cleaved by thiols like glutathione). Non-cleavable linkers form a stable bond between the molecule and its conjugate partner. The choice between a cleavable and non-cleavable linker depends on the specific application of the conjugate.

| Conjugation Chemistry | Target on this compound | Reactive Group on Conjugating Molecule | Resulting Linkage | Key Features |

| NHS Ester Chemistry | 8-Amino group | N-Hydroxysuccinimide ester | Amide | Mild reaction conditions, stable bond nih.gov |

| Isothiocyanate Chemistry | 8-Amino group | Isothiocyanate | Thiourea | Stable linkage |

| Glutaraldehyde Chemistry | 8-Amino group | Amine | Secondary amine (after reduction) | Homobifunctional crosslinking nih.gov |

| Maleimide Chemistry (via thiolation) | Introduced thiol group (from 8-amino group) | Maleimide | Thioether | High selectivity for thiols nih.govinvivogen.com |

Investigation of Biological Activities and Underlying Mechanisms

General Bioactivity Spectrum of Isoquinoline (B145761) Derivatives

The isoquinoline scaffold, a structural isomer of quinoline (B57606), is a fundamental component of many natural and synthetic compounds with significant pharmacological activities. nih.gov These derivatives are recognized for a wide array of therapeutic applications, stemming from their diverse biological effects. nih.gov The core structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, allows for numerous substitutions, leading to a vast library of compounds with varied biological profiles. nih.govuniv.kiev.ua

The biological activities of isoquinoline derivatives are extensive and well-documented. mdpi.com They are known to possess anesthetic, antiviral, antibacterial, antihypertensive, and vasodilatory properties. univ.kiev.ua Furthermore, research has highlighted their potential as antitumor, antimalarial, anti-inflammatory, anti-HIV, and antifungal agents. nih.gov The broad-spectrum bioactivity of isoquinoline alkaloids has made them a subject of intense scientific interest for the discovery and development of new drugs. mdpi.com Many successful drugs have originated from this class of compounds, including the analgesic morphine, the antibacterial berberine (B55584), and the antitussive codeine. mdpi.com The continuous isolation of new isoquinoline alkaloids from natural sources and the synthesis of novel derivatives fuel ongoing research into their therapeutic potential. mdpi.com

Antimicrobial Research

The antimicrobial properties of isoquinoline derivatives are a significant area of investigation, with studies demonstrating their efficacy against a range of microbial pathogens.

Isoquinoline derivatives have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. nih.gov A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Notably, some of these compounds, such as HSN584 and HSN739, were effective against fluoroquinolone-resistant S. aureus strains. mdpi.com

The mechanism of action for some isoquinoline derivatives involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.gov However, studies on certain alkynyl isoquinolines have indicated that their bactericidal activity is not mediated by the disruption of membrane potential or the lysis of the bacterial membrane. mdpi.com The substitution pattern on the isoquinoline ring plays a crucial role in the antibacterial activity. mdpi.com For instance, the substitution on the isoquinoline ring was found to be important for the activity of certain derivatives against S. aureus and Enterococcus faecalis. mdpi.com

Some 8-aminoquinoline (B160924) derivatives, particularly their metal complexes, have also been investigated for their antibacterial properties. Copper complexes of 8-aminoquinoline-uracil derivatives have exhibited antimicrobial activities against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov The mechanism is thought to involve the dissociation of the complex to a charged species that can interact with and block metal binding sites on essential enzymes. nih.gov

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 2 mdpi.com |

| HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 mdpi.com |

| HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 mdpi.com |

| 8d (Tricyclic Isoquinoline) | Staphylococcus aureus | 16 mdpi.com |

| 8f (Tricyclic Isoquinoline) | Staphylococcus aureus | 32 mdpi.com |

| 8f (Tricyclic Isoquinoline) | Streptococcus pneumoniae | 32 mdpi.com |

| 8d (Tricyclic Isoquinoline) | Enterococcus faecium | 128 mdpi.com |

| 8f (Tricyclic Isoquinoline) | Enterococcus faecium | 64 mdpi.com |

MIC: Minimum Inhibitory Concentration

The antifungal potential of isoquinoline derivatives has also been a subject of study. Various synthesized isoquinoline compounds have been evaluated for their activity against fungal pathogens. researchgate.net For example, a screening of isoquinoline alkaloids and their derivatives revealed that compounds like (+)-actinodaphnine, (+)-N-Me-actinodaphnine, and (+)-anonaine exhibited potent antifungal activities against Candida albicans, Cryptococcus neoformans, and other Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 1000 μg/mL. researchgate.net

Furthermore, certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinolines, have demonstrated notable antifungal activity. nih.gov In a study of electrospun materials containing 5-amino-8-hydroxyquinoline, the materials and their copper and iron complexes showed good antifungal efficacy against C. albicans. nih.gov

8-Aminoquinoline derivatives have a historical and ongoing significance in the search for antimalarial drugs. nih.gov Primaquine, an 8-aminoquinoline analog, is an approved drug for treating relapsing malaria caused by Plasmodium vivax and P. ovale. nih.gov Tafenoquine, another 8-aminoquinoline derivative, has also been developed for the treatment of P. vivax malaria. nih.gov

Research has explored the potential of metal complexes of 8-aminoquinoline derivatives as antimalarial agents. Studies on 8-aminoquinoline-uracil metal complexes have shown that they possess fair antimalarial activities. nih.gov The development of novel 8-aminoquinoline derivatives continues to be a priority in the quest for new and more effective treatments for malaria. nih.gov

Antineoplastic and Cytotoxic Activity Studies

The anticancer properties of isoquinoline derivatives represent one of the most extensively researched areas of their biological activity. These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.gov

A wide range of natural and synthetic isoquinoline derivatives have been investigated for their cytotoxic effects. nih.gov For example, 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated varying levels of anticancer activity, with some showing selectivity towards breast cancer cell lines. univ.kiev.ua The 1,3-thiazol-2-ylamino derivative, in particular, was found to be potent against a majority of tested cell lines. univ.kiev.ua Similarly, 3-arylisoquinolines have been synthesized and tested, showing a broad spectrum of in vitro antitumor activity against human tumor cell lines. nih.gov

The mechanism of cytotoxic action for many isoquinoline derivatives is linked to their ability to interact with DNA and essential proteins, leading to cell cycle arrest and apoptosis. mdpi.com Some isoquinolinequinones, for instance, are believed to exert their antitumor effects through Michael addition reactions with DNA or proteins and by generating reactive oxygen species (ROS) that trigger apoptosis. mdpi.com

A key mechanism through which isoquinoline derivatives exert their anticancer effects is the inhibition of cellular proliferation. nih.gov Studies have shown that these compounds can arrest the cell cycle at different phases, thereby preventing the growth of cancer cells.

For example, two isoquinoline derivatives, designated B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells in a concentration-dependent manner. nih.gov In vivo studies using a xenograft mouse model confirmed that these compounds significantly inhibited tumor growth. nih.gov The inhibition of proliferation was evidenced by a lower percentage of Ki-67 positive cells in the tumors treated with these compounds. nih.gov

The antiproliferative mechanism can be linked to the regulation of cell cycle proteins. For instance, some indole (B1671886) phytoalexins, which can be considered related structures, have been shown to induce cell cycle arrest by modulating the expression and activity of proteins involved in cell cycle regulation. In some cancer cell lines, treatment with certain quinoline derivatives has been shown to cause cell cycle arrest at the G0/G1 phase, leading to the inhibition of cancer cell growth. mdpi.com

Table 2: Cytotoxic Activity of Selected Isoquinoline Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| B01002 | SKOV3 (Ovarian Cancer) | 7.65 (µg/mL) nih.gov |

| C26001 | SKOV3 (Ovarian Cancer) | 11.68 (µg/mL) nih.gov |

| Compound 7 (Azepane-substituted 3-arylisoquinoline) | HuH7 (Liver Cancer) | 1.93 nih.gov |

| Compound 7 (Azepane-substituted 3-arylisoquinoline) | LM9 (Liver Cancer) | 2.10 nih.gov |

| Mansouramycin H | MDA-MB-231 (Breast Cancer) | Not specified, but active mdpi.com |

IC50: The half maximal inhibitory concentration

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for normal development and tissue maintenance. It is characterized by a series of morphological and biochemical events that lead to the orderly dismantling of a cell. This process is tightly regulated by a family of cysteine proteases known as caspases. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7). nih.gov

The initiation of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. nih.gov The intrinsic pathway is initiated by various intracellular stresses, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, which then cleave a multitude of cellular substrates, ultimately leading to the characteristic features of apoptosis. nih.gov

Research into the biological activities of isoquinoline derivatives has revealed their potential to induce apoptosis in various cell lines. For instance, studies on related compounds like 3-arylisoquinolines have shown that they can trigger cell cycle arrest and subsequently initiate apoptosis. researchgate.net This is often a consequence of their ability to inhibit key cellular enzymes like topoisomerase I, leading to DNA damage that, if not repaired, signals the cell to undergo apoptosis. researchgate.net The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects, as it provides a way to eliminate rapidly dividing and abnormal cells. wikipedia.org

DNA Fragmentation Studies

DNA fragmentation is a hallmark of apoptosis. During this process, the cell's chromatin is cleaved by endonucleases into fragments of various sizes. One of the key events is the cleavage of DNA into large fragments of 50 to 300 kilobases, followed by further degradation into smaller oligonucleosomal fragments, which are multiples of approximately 180 base pairs. This ladder-like pattern can be visualized using gel electrophoresis and serves as a biochemical marker for apoptosis.

The process of DNA fragmentation is often a downstream consequence of the activation of the caspase cascade. Activated executioner caspases can cleave and activate other enzymes, including DNases, that are responsible for the breakdown of the genomic DNA. Studies on various compounds that induce apoptosis have often included DNA fragmentation assays to confirm this aspect of programmed cell death. For example, the treatment of cells with agents that cause DNA damage can lead to the formation of DNA adducts, which if unrepaired, can trigger the apoptotic pathway and subsequent DNA fragmentation. nih.gov

Microtubule Targeting Mechanisms

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton in all eukaryotic cells. nih.govnih.gov They play crucial roles in a variety of cellular processes, including the maintenance of cell shape, intracellular transport, cell motility, and most notably, the formation of the mitotic spindle during cell division. nih.govnih.gov The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shortening (depolymerization), is critical for their function. nih.gov

Agents that interfere with microtubule dynamics are known as microtubule-targeting agents (MTAs). These compounds can be broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. Stabilizing agents, such as paclitaxel, promote the polymerization of tubulin and inhibit depolymerization, leading to the formation of abnormally stable microtubules. researchgate.netmdpi.com This disruption of the normal microtubule dynamics arrests cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis. researchgate.net Destabilizing agents, such as vinca (B1221190) alkaloids, have the opposite effect, inhibiting tubulin polymerization and leading to the disassembly of microtubules. researchgate.net

The disruption of microtubule function is a well-established strategy in cancer chemotherapy. nih.gov Because cancer cells are characterized by rapid proliferation, they are particularly vulnerable to agents that interfere with mitosis. nih.gov By targeting the microtubule network, MTAs can effectively halt cell division and induce cell death in these rapidly dividing cells. nih.gov

Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., P-glycoprotein inhibition)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. mdpi.com A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1 or ABCB1. nih.govnih.gov P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com

One strategy to overcome MDR is the use of P-gp inhibitors, also known as MDR modulators or chemosensitizers. These compounds can block the function of P-gp, leading to increased intracellular accumulation of anticancer drugs and restoring their cytotoxic effects. mdpi.com P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition of the transporter, as well as by interfering with the ATP hydrolysis that powers the pump. nih.gov

Research has focused on identifying and developing effective P-gp inhibitors. For instance, the compound DMH1 has been shown to inhibit P-gp-mediated efflux in a dose-dependent manner by interfering with ATP hydrolysis. mdpi.com Studies using doxorubicin-resistant cell lines, which overexpress P-gp, have demonstrated that inhibitors can enhance the intracellular accumulation of drugs like daunorubicin. mdpi.com The development of novel P-gp inhibitors, such as certain quinoline derivatives and stemofoline (B1231652) derivatives, holds promise for reversing P-gp-mediated multidrug resistance and improving the effectiveness of cancer chemotherapy. nih.govresearchgate.net

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication, transcription, and chromosome segregation. nih.govnih.gov They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other to relieve supercoiling and untangle DNA, and then resealing the breaks. wikipedia.orgnih.gov There are two main types of topoisomerases: type I topoisomerases (Topo I), which create single-strand breaks, and type II topoisomerases (Topo II), which create double-strand breaks. nih.gov

Topoisomerase inhibitors are compounds that interfere with the function of these enzymes, leading to DNA damage and ultimately cell death. wikipedia.org These inhibitors are often classified as "poisons" because they stabilize the transient covalent complex formed between the topoisomerase and the DNA. wikipedia.org This prevents the re-ligation of the DNA strand(s), resulting in the accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis. researchgate.netwikipedia.org

Due to their ability to induce cell death, topoisomerase inhibitors are widely used as anticancer agents. wikipedia.orgnih.gov For example, camptothecin (B557342) and its derivatives, such as topotecan (B1662842) and irinotecan, are well-known Topo I inhibitors used in the treatment of various cancers. nih.gov The 3-arylisoquinoline scaffold is a common structural feature found in several non-camptothecin Topo I inhibitors. nih.gov Similarly, drugs like etoposide (B1684455) and doxorubicin (B1662922) target Topo II. nih.gov The development of novel topoisomerase inhibitors, including those with an isoquinoline core, continues to be an active area of research in the search for more effective cancer therapies. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in biochemistry and pharmacology as it provides insights into enzyme mechanisms and can lead to the development of new drugs. Inhibition can be reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified as competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

Leucine (B10760876) Aminopeptidase Inhibition

Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. These enzymes are found in various organisms, from bacteria to mammals, and are involved in a range of physiological processes, including protein turnover, peptide metabolism, and antigen presentation.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, thereby modulating a wide array of cellular processes. nih.govnih.gov This mechanism has been successfully targeted for therapeutic intervention in conditions such as chronic obstructive pulmonary disease, erectile dysfunction, and pulmonary hypertension. nih.gov

The quinoline scaffold, a structural isomer of isoquinoline, has been identified as a starting point for developing potent and selective PDE5 inhibitors. researchgate.net For instance, researchers have optimized quinoline derivatives to achieve high inhibitory activity against PDE5, which is implicated in memory formation and synaptic plasticity. researchgate.net Additionally, other heterocyclic compounds, such as 3,5-dimethylpyrazole (B48361) derivatives, have been successfully designed and synthesized as inhibitors of PDE4B, demonstrating anti-inflammatory potential. nih.gov

However, a thorough review of scientific databases and literature yields no specific studies investigating the phosphodiesterase inhibitory activity of 3,5-Dimethylisoquinolin-8-amine . Consequently, its potential effects on any of the PDE isoenzymes remain unknown.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating its action at the synapse. nih.govresearchgate.net Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. nih.govresearchgate.net

The isoquinoline core is a key structural feature in several known acetylcholinesterase inhibitors. nih.govnih.gov A prominent example is Galantamine, an isoquinoline alkaloid used clinically for the treatment of Alzheimer's disease. nih.gov It acts as a reversible and competitive inhibitor of AChE. nih.gov Research has confirmed that various derivatives of the isoquinoline and benzylisoquinoline skeleton exhibit AChE inhibitory activity, suggesting that the isoquinoline moiety is a viable pharmacophore for interacting with the enzyme. nih.gov

Despite the established role of the isoquinoline scaffold in AChE inhibition, there is currently no published research detailing the evaluation of This compound as an inhibitor of this enzyme. Its activity profile and potential selectivity for acetylcholinesterase or butyrylcholinesterase have not been determined.

Receptor Modulation and Neuropharmacological Investigations

Adrenergic Receptor Antagonism (e.g., α2B-ARs)

Adrenergic receptors (ARs) are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, which are further classified into subtypes (e.g., α1, α2, β1, β2, β3). These receptors mediate a vast range of physiological functions, including vasoconstriction, heart rate regulation, and neurotransmitter release. nih.gov Alpha-2 adrenergic receptors (α2-ARs), in particular, are often located presynaptically and act as autoreceptors to inhibit the further release of norepinephrine. nih.gov

While various compounds are known to act as antagonists at adrenergic receptors, there is no specific information available in the scientific literature regarding the interaction of This compound with any adrenergic receptor subtype, including α2B-ARs. The affinity, selectivity, and functional activity (antagonist, agonist, or partial agonist) of this compound at adrenergic receptors have not been reported.

Serotonergic System Interactions

The serotonergic system, with its array of serotonin (B10506) (5-HT) receptors, is a key modulator of numerous central nervous system functions, including mood, cognition, and sleep. nih.govfrontiersin.org These receptors are common targets for drugs treating psychiatric disorders. nih.gov

The isoquinoline structure has been incorporated into ligands designed to target multiple serotonin receptors. For example, a series of isoquinoline-sulfonamide analogs were synthesized and shown to have a multireceptor profile, acting as 5-HT1A receptor agonists and 5-HT2A/5-HT7 receptor antagonists. nih.gov Furthermore, studies on tetrahydroisoquinoline alkaloids have demonstrated their ability to interact with serotonin receptors in the brain. nih.gov These findings indicate that the isoquinoline scaffold can effectively bind to various 5-HT receptor subtypes.

However, the specific compound This compound has not been evaluated for its activity within the serotonergic system. There are no published data on its binding affinities for any of the serotonin receptor subtypes or its potential to modulate serotonergic neurotransmission.

Small Conductance Ca2+-Activated K+ Channel Blockade

Small conductance Ca2+-activated K+ (SK) channels are a family of ion channels gated by intracellular calcium levels. Their activation leads to potassium efflux, which hyperpolarizes the cell membrane and reduces excitability. This makes them important regulators of neuronal firing patterns and cardiac action potentials.

Pharmacological blockade of SK channels is an area of active research, particularly for potential antiarrhythmic therapies. Several distinct chemical classes of SK channel blockers have been identified. However, an extensive search of the scientific literature reveals no studies investigating the effect of This compound on small conductance Ca2+-activated K+ channels. Its potential to block or modulate these channels is currently undocumented.

Trace Amine-Associated Receptor 1 (TAAR1) Ligand Activity

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines like β-phenylethylamine and tyramine. nih.govnih.gov It is expressed in key monoaminergic brain regions and modulates the activity of the dopamine, serotonin, and glutamate (B1630785) systems. frontiersin.orgnih.gov Activation of TAAR1 is being explored as a novel therapeutic strategy for psychiatric disorders such as schizophrenia. nih.govmdpi.com

The discovery of TAAR1 has spurred the search for potent and selective ligands. frontiersin.orgnih.gov A variety of synthetic agonists have been developed and characterized, some of which have advanced to clinical trials. researchgate.netnih.gov These agonists often share structural similarities with trace amines. nih.gov

Despite the intense interest in TAAR1 pharmacology, there is no evidence in the reviewed literature to suggest that This compound has been screened for or identified as a ligand for TAAR1. Its ability to bind to and activate or inhibit this receptor remains uninvestigated.

Anti-inflammatory and Antioxidant Properties

Research into isoquinoline alkaloids and their derivatives has frequently highlighted their potential as anti-inflammatory and antioxidant agents. nih.govnih.gov The anti-inflammatory and antioxidant activities of various isoquinoline-containing compounds have been attributed to their chemical structures, which can interact with biological systems to mitigate inflammation and oxidative stress. nih.gov

Studies on related heterocyclic compounds have demonstrated significant anti-inflammatory and antioxidant effects. For instance, novel amide derivatives incorporating a 2-aminothiophene scaffold displayed notable in-vitro antioxidant activity in DPPH and hydroxyl radical scavenging assays. japsonline.com Certain of these derivatives also exhibited significant anti-inflammatory properties by inhibiting protein denaturation and stabilizing human red blood cell membranes. japsonline.com Similarly, a series of 3-arylphthalides were synthesized and evaluated for their antioxidant and anti-inflammatory potential. nih.gov One derivative, 3-(2,4-dihydroxyphenyl)phthalide, showed superior antioxidant activity compared to the standard Trolox and potently inhibited nitric oxide production in stimulated microglial and macrophage cells, key markers of inflammation. nih.gov This compound also reduced the expression of pro-inflammatory cytokines. nih.gov While these studies were not conducted on this compound itself, they provide a strong rationale for investigating its potential in these areas, given the established activities of the broader isoquinoline class. rsc.orgnih.gov

Table 1: Anti-inflammatory and Antioxidant Activity of Related Heterocyclic Compounds

| Compound Class | Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Amide derivatives of 2-aminothiophenes | In-vitro antioxidant and anti-inflammatory | Good antioxidant activity in DPPH and hydroxyl radical scavenging assays. Significant anti-inflammatory activity by inhibiting protein denaturation and stabilizing HRBC membranes. | japsonline.com |

| 3-Arylphthalides | Antioxidant and anti-inflammatory | 3-(2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than Trolox and strong inhibition of NO production. Reduced expression of pro-inflammatory cytokines. | nih.gov |

Antiplatelet Activity Mechanisms

The isoquinoline framework is present in several compounds known for their antiplatelet effects. nih.gov The search for novel antiplatelet agents is driven by the need to prevent and treat thrombotic diseases with a reduced risk of bleeding complications. nih.gov

The mechanisms of action for antiplatelet drugs are diverse, often targeting specific pathways in platelet activation and aggregation. nih.govyoutube.com A study on various isoquinoline alkaloids revealed that several could inhibit platelet aggregation induced by arachidonic acid in whole blood. mdpi.com Papaverine and bulbocapnine (B190701) were identified as particularly potent inhibitors. mdpi.com The antiplatelet activity of many natural and synthetic compounds is achieved through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), blockade of ADP receptors such as P2Y12, or interference with glycoprotein (B1211001) IIb/IIIa receptor function. derangedphysiology.com While direct studies on the antiplatelet mechanisms of this compound are not specified in the provided context, the known antiplatelet effects of other isoquinolines suggest that it could potentially act through similar pathways. nih.govmdpi.com

Table 2: Antiplatelet Activity of Selected Isoquinoline Alkaloids

| Compound | Key Finding | IC50 Value (vs. Arachidonic Acid-induced Aggregation) | Reference |

|---|---|---|---|

| Papaverine | Most potent among tested alkaloids | 26.9 ± 12.2 μM | mdpi.com |

| Bulbocapnine | Potent inhibitor | 30.7 ± 5.4 μM | mdpi.com |

| Acetylsalicylic Acid (Standard) | Standard antiplatelet drug | 23.8 ± 10.4 μM | mdpi.com |

Other Noteworthy Biological Activities (e.g., Antihypertensive, Antispasmodic)

The structural diversity of isoquinoline derivatives has led to their investigation for a wide range of biological activities beyond anti-inflammatory and antiplatelet effects. mdpi.comrsc.org Among these, antihypertensive and antispasmodic properties are of significant interest.